Dichloro(1,5-cyclooctadiene)palladium(II)

Catalog No.
S725074
CAS No.
12107-56-1
M.F
C8H12Cl2Pd
M. Wt
285.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(1,5-cyclooctadiene)palladium(II)

CAS Number

12107-56-1

Product Name

Dichloro(1,5-cyclooctadiene)palladium(II)

IUPAC Name

(5Z)-cycloocta-1,5-diene;dichloropalladium

Molecular Formula

C8H12Cl2Pd

Molecular Weight

285.50 g/mol

InChI

InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;;

InChI Key

RRHPTXZOMDSKRS-PGUQZTAYSA-L

SMILES

C1CC=CCCC=C1.Cl[Pd]Cl

Canonical SMILES

C1CC=CCCC=C1.Cl[Pd]Cl

Isomeric SMILES

C1C/C=C\CCC=C1.Cl[Pd]Cl

Cross-coupling Reactions

PdCl2(cod) serves as a crucial catalyst in various cross-coupling reactions, which involve the creation of C-C bonds between two distinct organic molecules. Some prominent examples include:

  • Suzuki-Miyaura coupling: This reaction couples aryl or vinyl boronic acids with organic halides (aryl, vinyl, or alkyl) to form new C-C bonds.
  • Heck reaction: This reaction allows the coupling of alkenes with aryl or vinyl halides to form new C-C bonds.
  • Sonogashira coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides to form new C-C bonds.

These reactions hold immense significance in organic synthesis, enabling the construction of complex molecules with precise control over the product's structure.

Other Applications

Beyond cross-coupling reactions, PdCl2(cod) also finds applications in other areas of scientific research:

  • Hydrogenation: PdCl2(cod) can be used as a catalyst for the reduction of various organic functional groups, such as alkenes and alkynes, into their corresponding saturated counterparts (alkanes).
  • Hydroamination: This reaction involves the addition of an amine group (NH2) to an alkene, and PdCl2(cod) can serve as a catalyst in certain hydroamination processes.

Dichloro(1,5-cyclooctadiene)palladium(II) is an organopalladium compound with the chemical formula PdCl₂(C₈H₁₂), where C₈H₁₂ represents cycloocta-1,5-diene. This compound appears as a yellow solid and is soluble in organic solvents such as chloroform. The palladium center within the compound exhibits a square planar geometry, a characteristic feature observed through X-ray crystallography . The compound is notable for its role as a catalyst in various organic reactions, particularly in cross-coupling processes.

  • Cross-Coupling Reactions: It facilitates reactions such as the Mizoroki-Heck coupling and Buchwald-Hartwig amination, which are essential for forming carbon-carbon and carbon-nitrogen bonds.
  • Carbonylation Reactions: This compound can also be employed in carbonylation processes, where it aids in the introduction of carbonyl groups into organic molecules .
  • Methanolysis: Studies have shown that dichloro(1,5-cyclooctadiene)palladium(II) reacts with methanol in the presence of bases, leading to various methoxy adducts .

The synthesis of dichloro(1,5-cyclooctadiene)palladium(II) can be achieved through the reaction of tetrachloropalladate with cycloocta-1,5-diene in hydrochloric acid. The general procedure involves:

  • Dissolving tetrachloropalladate in hydrochloric acid.
  • Adding cycloocta-1,5-diene to the solution.
  • Allowing the reaction to proceed under controlled conditions to yield dichloro(1,5-cyclooctadiene)palladium(II) as a product .

Distinct FeaturesDichloro(benzonitrile)palladium(II)Organopalladium complexCross-coupling reactionsUtilizes benzonitrile as a ligandTetrakis(triphenylphosphine)palladium(0)Organometallic complexCatalysis in various organic reactionsZero oxidation state; more stable than dichloro complexDichloro(cyclohexene)palladium(II)Organopalladium complexCatalytic hydrogenationUses cyclohexene instead of cycloocta-1,5-diene

Dichloro(1,5-cyclooctadiene)palladium(II) is unique due to its specific ligand (cycloocta-1,5-diene), which influences its catalytic properties and reactivity compared to other palladium complexes.

Interaction studies involving dichloro(1,5-cyclooctadiene)palladium(II) have focused on its reactivity with various substrates and ligands. These studies help elucidate its catalytic mechanisms and efficiency in promoting specific reactions. For example, research has demonstrated its effectiveness in facilitating the formation of methoxy adducts during methanolysis reactions .

Physical Description

Orange crystalline powder; Hygroscopic; [Acros Organics MSDS]

Exact Mass

283.93509 g/mol

Monoisotopic Mass

283.93509 g/mol

Heavy Atom Count

11

UNII

SK5GRF586M

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12107-56-1

General Manufacturing Information

Palladium, dichloro[(1,2,5,6-.eta.)-1,5-cyclooctadiene]-: ACTIVE

Dates

Modify: 2023-08-15

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